molecular formula C21H14O4 B5517397 3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one

3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one

Cat. No. B5517397
M. Wt: 330.3 g/mol
InChI Key: AGPBXGAVDOHDFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of benzo[c]chromen-6-one derivatives, including structures similar to 3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one, has been explored through various synthetic routes. One advanced method involves a one-pot synthesis utilizing Cs2CO3-promoted reactions between substituted 2-hydroxychalcones and β-ketoesters. This process features domino Michael addition/intramolecular aldol/oxidative aromatization/lactonization steps, providing a rapid route to produce these compounds with diverse substituents (Poudel & Lee, 2014). Another approach involves the Claisen rearrangement and ring-closing metathesis to synthesize benzofurans, 2H-chromenes, and benzoxepines, highlighting the versatility of synthetic strategies for constructing these complex structures (Kotha & Solanke, 2022).

Molecular Structure Analysis The molecular structure of related compounds has been determined through X-ray crystallography, revealing details such as conformational differences and substituent orientations. For example, studies have shown that these compounds can adopt screw-boat conformations and form dimers through π-π stacking interactions and C-H...π(arene) hydrogen bonds, underscoring the importance of molecular interactions in the solid state (da Silva et al., 2007).

Chemical Reactions and Properties The chemical reactivity of benzo[c]chromen-6-ones includes photo-reorganization reactions, leading to the formation of angular pentacyclic compounds, and demonstrating the potential for structural transformation under specific conditions (Dalai et al., 2017). Additionally, catalyst-free syntheses have been developed, highlighting the efficiency and environmental friendliness of creating these molecules (Brahmachari & Nayek, 2017).

Scientific Research Applications

Synthesis Techniques

  • Catalyst-Free Synthesis : This compound can be synthesized via catalyst-free methods in aqueous media under microwave irradiation, featuring intramolecular Diels–Alder reactions. This environmentally friendly approach utilizes aqueous H2O2 as an oxidant, in the absence of any activator/catalyst (He et al., 2012).

  • Bu3SnH Mediated Oxidative Radical Cyclisations : An alternative synthesis involves Bu3SnH mediated cyclisation of o-(benzoyl)aryl radicals, followed by oxidation to the desired compound. This method overcomes challenges in ester conformation and offers a pathway to synthesize biologically active constituents like those found in shilajit (Bowman et al., 2000).

Chemical Applications

  • Fluorescence Chemosensor : A study demonstrated the use of a derivative of this compound, grafted onto chitosan polymer, as a selective, fluorescent probe for sensing Iron (III) ions. This application shows the potential of the compound in developing sensitive and selective chemosensors (Pournaki et al., 2020).

  • Solid-State Fluorescence Properties : Synthesized derivatives exhibit excellent fluorescence in both ethanol solution and the solid state, indicating potential applications in optical materials and molecular recognition (Shi et al., 2017).

  • Electrochemical and Optical Properties : Research on terthienyl based polymers containing derivatives of this compound revealed significant electrochemical and optical properties. These findings suggest their potential use in electrochromic materials and optoelectronic devices (Yigit et al., 2014).

Biomedical Applications

  • Antibacterial Activity : Certain derivatives have shown high levels of antibacterial activity, indicating potential for developing new antibacterial agents. This suggests a promising avenue for medical research and pharmaceutical applications (Behrami & Dobroshi, 2019).

  • Antioxidant and Antihyperglycemic Agents : Coumarin derivatives containing the 6H-benzo[c]chromen-6-one structure have been synthesized and evaluated as potent antioxidant and antihyperglycemic agents. This highlights the potential therapeutic applications of these compounds in treating conditions like diabetes and oxidative stress-related diseases (Kenchappa et al., 2017).

Mechanism of Action

The mechanism of action of similar compounds has been investigated . For example, the anticonvulsant effect of coumarins was proposed to be associated with the effects of these compounds on γ-aminobutyric acid (GABA) ionotropic receptors .

Safety and Hazards

The safety and hazards of similar compounds have been reported . For instance, all of the synthesized compounds were screened for their in vitro anticancer activity against six human cancer cell lines .

Future Directions

The future directions in the research of similar compounds could involve the development of new effective and safe drugs for various diseases . The basic development strategy for these drugs consists of discovering compounds with new mechanisms of action .

properties

IUPAC Name

3-phenacyloxybenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O4/c22-19(14-6-2-1-3-7-14)13-24-15-10-11-17-16-8-4-5-9-18(16)21(23)25-20(17)12-15/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPBXGAVDOHDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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